molecular formula C11H19N3O2 B2393120 Tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate CAS No. 1780531-64-7

Tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate

Cat. No.: B2393120
CAS No.: 1780531-64-7
M. Wt: 225.292
InChI Key: PNNOVYVBGQVAIS-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at position 1, an amino group at position 3, and a cyano group at position 4. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals targeting central nervous system disorders or enzyme inhibition. The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic transformations, while the amino and cyano substituents provide reactive sites for further functionalization .

Properties

IUPAC Name

tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-5-4-8(6-12)9(13)7-14/h8-9H,4-5,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNOVYVBGQVAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780531-64-7
Record name tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-cyanopiperidine-1-carboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate is characterized by a piperidine ring with a tert-butyl group, an amino group, and a cyano group. Its molecular formula is C11H18N2O2C_{11}H_{18}N_{2}O_{2} with a molecular weight of approximately 214.30 g/mol. The unique structural features of this compound contribute to its diverse applications in various scientific domains.

Medicinal Chemistry

Drug Development
this compound serves as an intermediate in the synthesis of various pharmaceuticals. It has been investigated for its potential as a precursor in the development of inhibitors for enzymes related to metabolic diseases, particularly dipeptidyl peptidase IV inhibitors used in diabetes management .

Therapeutic Applications
Research indicates that this compound may exhibit biological activities that could be harnessed for therapeutic purposes. For instance, studies have shown its potential as an inhibitor of specific kinases involved in cancer progression, suggesting its role in the development of anticancer agents .

Industrial Applications

Chemical Synthesis
In industrial chemistry, this compound is utilized as a building block for the synthesis of complex organic molecules. Its unique chemical properties make it suitable for producing specialty chemicals and materials that require specific functional groups.

Case Study 1: Anticancer Activity

A study involving derivatives of this compound demonstrated significant inhibitory effects on cancer cell lines. The compounds induced apoptosis through caspase activation pathways, showcasing their potential as anticancer agents.

Activity Type Findings Reference
AnticancerInduces apoptosis in cancer cell lines

Case Study 2: Enzyme Inhibition

Research into related compounds has found that they can selectively inhibit protein kinases with nanomolar potency. These findings indicate that this compound may have similar properties, warranting further investigation into its enzyme interactions and specificity .

Activity Type Findings Reference
Enzyme InhibitionSelectively inhibits PKB with high potency

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate can be contextualized against analogous piperidine derivatives. Key differences lie in substituent positions, electronic effects, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Applications Reference
This compound 3-NH₂, 4-CN High reactivity for nucleophilic additions; potential CNS drug intermediate
Tert-butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate 4-(Aminomethyl-pyrimidine) Intermediate in kinase inhibitor synthesis; nitro group enables reduction reactions
Tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate 3-(Amino-pyrimidine), R-configuration Chiral building block for enantioselective synthesis
Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS 1303973-22-9) 4-NH₂CH₂, 3,3-F₂ Enhanced metabolic stability due to fluorination; antiviral research
cis/trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 955028-88-3, 373604-28-5) 3-F, 4-OH (cis/trans) Solubility in polar solvents; hydroxyl group facilitates hydrogen bonding
Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate (CAS 392331-66-7) 4-NH₂CH₂, 4-OH Dual functionalization for peptide coupling; antimicrobial agent development

Key Observations :

Substituent Effects: The cyano group in the target compound introduces strong electron-withdrawing effects, reducing the basicity of the adjacent amino group compared to analogs with hydroxyl or aminomethyl substituents. This impacts reactivity in nucleophilic substitution or cross-coupling reactions . Fluorinated analogs (e.g., 3,3-difluoro derivatives) exhibit improved metabolic stability and lipophilicity, making them favorable for pharmacokinetic optimization .

Synthetic Utility: The target compound’s amino and cyano groups allow sequential modifications, such as reductive amination (amino group) or hydrolysis (cyano to carboxylate). In contrast, pyrimidine-substituted analogs (e.g., Example 17 in ) are tailored for kinase inhibitor synthesis via nitro-group reduction and subsequent cyclization.

Physical Properties :

  • The tert-butyl carbamate group universally enhances solubility in organic solvents (e.g., ethyl acetate, hexane) across analogs, as evidenced by TLC mobility data (Rf = 0.23–0.56) .
  • Hydroxyl-containing derivatives (e.g., cis/trans-3-fluoro-4-hydroxy) display higher polarity, aligning with their use in aqueous-phase reactions .

Safety and Stability :

  • While the target compound’s safety data are unspecified, structurally similar tert-butyl piperidine carboxylates (e.g., tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate) are classified as low-risk under standard handling protocols .

Biological Activity

Tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Chemical Name : this compound
  • Molecular Formula : C11_{11}H16_{16}N2_2O3_3
  • Molecular Weight : 210.27 g/mol
  • CAS Number : 91419-52-2
  • Structure :
    SMILES N CC1 N CCN CC1 C O OC C C C\text{SMILES N CC1 N CCN CC1 C O OC C C C}

This compound acts primarily as an inhibitor of protein kinase B (Akt), a key player in the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in various cancers. By inhibiting Akt, this compound may suppress cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Inhibition of Protein Kinase B (Akt)

Research indicates that compounds similar to tert-butyl 3-amino-4-cyanopiperidine derivatives exhibit significant inhibition of Akt activity. This inhibition is crucial as Akt is frequently overexpressed in tumors, leading to enhanced survival and growth of cancer cells .

Antiproliferative Effects

In vitro studies have demonstrated that this compound has antiproliferative effects on various cancer cell lines, including prostate and glioblastoma cells. The compound's effectiveness was assessed using cell viability assays, which showed a dose-dependent reduction in cell proliferation .

Study on Cancer Cell Lines

A notable study evaluated the effects of tert-butyl 3-amino-4-cyanopiperidine on PC3M human prostate cancer and U87MG glioblastoma cell lines. The results indicated that the compound significantly inhibited cell growth through mechanisms involving apoptosis and cell cycle arrest. The study highlighted the compound's potential for use in targeted cancer therapies .

Summary of Biological Activities

Activity TypeObserved EffectReference
Akt InhibitionSignificant inhibition
AntiproliferativeDose-dependent reduction in viability
Apoptosis InductionIncreased apoptotic markers

Q & A

Q. How can contradictory yield data in scale-up syntheses be resolved?

  • Methodological Answer : Batch variability often arises from inadequate mixing or heat dissipation. Design of Experiments (DoE) optimizes parameters (temperature, stirring rate, reagent stoichiometry). Process Analytical Technology (PAT) tools, such as in-situ FTIR, monitor reaction progression in real time. For exothermic steps, jacketed reactors ensure thermal control .

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